molecular formula C9H9NO2 B103221 Indoline-2-carboxylic acid CAS No. 16851-56-2

Indoline-2-carboxylic acid

Cat. No. B103221
CAS RN: 16851-56-2
M. Wt: 163.17 g/mol
InChI Key: QNRXNRGSOJZINA-UHFFFAOYSA-N
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Description

Indoline-2-carboxylic acid is a compound of interest in various fields of chemistry and pharmacology. It serves as an intermediate for the synthesis of ACE inhibitors, which are crucial in the treatment of hypertension and heart failure . The compound has been traditionally produced through a multi-step process involving Fischer indole synthesis and classical resolution. However, recent advancements have allowed for a more efficient synthesis through a combination of biocatalysis and homogeneous catalysis, reducing the process to just three steps .

Synthesis Analysis

The asymmetric synthesis of (S)-2-indolinecarboxylic acid has been significantly improved by employing a Perkin condensation to form ortho-chlorocinnamic acid, followed by enzymatic conversion to (S)-ortho-chlorophenylalanine and subsequent copper-catalyzed ring closure . Additionally, metal-free intramolecular amino-acyloxylation of 2-aminostyrene with carboxylic acid has been developed, allowing the synthesis of 3-acyloxyl indolines in water . A one-pot cyclization of 2-aminophenethyl alcohols with carboxylic acids has also been reported, providing an efficient route to N-acyl indolines .

Molecular Structure Analysis

The molecular structure of indoline-2-carboxylic acid has been studied using single crystal X-ray diffraction, revealing that the crystals are orthorhombic with specific space group parameters . The structure analysis showed that ICA molecules form planar ribbons held together by intermolecular hydrogen bonds, with the carboxylic groups oriented perpendicularly to each other .

Chemical Reactions Analysis

Indoline-2-carboxylic acid derivatives exhibit interesting chemical behaviors, such as reverse photochromism, where the compound displays a deep color in polar solvents that is bleached upon irradiation and reappears thermally after irradiation ceases . This property is attributed to a merocyanine dye-like structure due to intramolecular proton transfer . Furthermore, indoline-2-carboxylic acid derivatives have been used in various organic synthesis methodologies, including multicomponent reactions and C-H functionalization of indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of indoline-2-carboxylic acid derivatives are influenced by their environment. For instance, methyl (S)-1-acetylindoline-2-carboxylate shows a tendency toward the cis amide isomer in polar solvents, which is opposite to the general preference of proline for the trans isomer . This unique behavior makes it a good candidate for designing different secondary structures and new materials . The vibrational spectra of indole carboxylic acids have also been studied, providing insights into their structural properties .

Scientific Research Applications

  • Spectroscopy and Photophysics :

    • I2CA exhibits unique fluorescence and photophysical properties, making it a potential fluorescent probe in peptides and proteins. Its pH-dependent absorption and fluorescence characteristics have been thoroughly investigated (Allen et al., 2003).
  • Synthesis Techniques :

    • A novel and efficient method for synthesizing N-acyl indolines, which can be further oxidized to indoles and oxindoles, has been developed using a one-pot cyclization of 2-aminophenethyl alcohols with carboxylic acids (Wang et al., 2007).
    • The transformation of l-phenylalanine to (S)-indoline-2-carboxylic acid without group protection has been achieved, offering an efficient synthesis pathway (Liu et al., 2013).
  • Enzymatic Characterization :

    • An esterase from Bacillus aryabhattai B8W22 has been identified and characterized for its high enantioselectivity towards (S)-ethyl indoline-2-carboxylate, which is crucial for the industrial production of (S)-indoline-2-carboxylic acid (Zhang et al., 2019).
  • Chemical Transformations :

    • Research on the decarboxylative amination of indoline-2-carboxylic acids catalyzed by Rose Bengal under visible light has been conducted, demonstrating a versatile CO2-extrusion platform to generate α-aminoalkyl radicals (Zhang et al., 2016).
  • Catalysis and Structural Analysis :

    • Indoline-2-carboxylic acid has been used in the synthesis of various catalysts and complexes, contributing to advancements in catalysis and structural chemistry (Elmakki et al., 2022).
  • Biological Activity :

    • The synthesis and characterization of indole-2-carboxylic acid derivatives, including their antibacterial and antifungal activities, have been extensively studied, highlighting the potential therapeutic applications of these compounds (Raju et al., 2015).

Safety And Hazards

Indoline-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause an allergic skin reaction and is suspected of damaging fertility. It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

The chiral pool synthesis, emerged recently, will play an important role in the future . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

2,3-dihydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRXNRGSOJZINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868549
Record name 2,3-Dihydro-1H-indole-2-carboxylic acid
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indoline-2-carboxylic acid

CAS RN

78348-24-0, 16851-56-2
Record name (±)-Indoline-2-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-Indoline-2-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoline-2-carboxylic acid
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Record name Indoline-2-carboxylic acid
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Record name (±)-indoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOLINE-2-CARBOXYLIC ACID
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indoline-2-carboxylic acid
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Indoline-2-carboxylic acid
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Indoline-2-carboxylic acid
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Indoline-2-carboxylic acid

Citations

For This Compound
651
Citations
MW Allen, JR Unruh, BD Slaughter… - The Journal of …, 2003 - ACS Publications
… In this paper, we focus on the photophysical properties of indoline and indoline-2-carboxylic acid (… The (S)-(−)-indoline-2-carboxylic acid isomer retains the same stereochemistry as the l-…
Number of citations: 19 pubs.acs.org
JQ Liu, XX Cao, B Ji, B Zhao - Journal of Chemical & Engineering …, 2013 - ACS Publications
The solubilities of (S)-indoline-2-carboxylilc acid (SIn2CA) in six pure solvents including water, methanol, ethanol, 1-propanol, 2-propanol, and 1-butanol were determined from (283.15 …
Number of citations: 36 pubs.acs.org
JH Kwak, Y Kim, H Park, JY Jang, KK Lee, W Yi… - Bioorganic & medicinal …, 2010 - Elsevier
… available indoline-2-carboxylic acid as depicted in Scheme 1. The indoline-2-carboxylic acid … ) 2 O) to give N-Boc-indoline-2-carboxylic acid. Amidation between acid 4 and substituted …
Number of citations: 24 www.sciencedirect.com
BD Slaughter, MW Allen, GH Lushington… - The Journal of …, 2003 - ACS Publications
… states of indoline and indoline-2-carboxylic acid are assigned. … For indoline-2-carboxylic acid, 1 L b - and 1 L a -like states … for conformations of indoline-2-carboxylic acid differing in the …
Number of citations: 20 pubs.acs.org
JQ LIU, C Qian, XZ CHEN - Chinese Journal of Organic Chemistry, 2011 - sioc-journal.cn
… Abstract Indole-2-carboxylic acid and indoline-2-carboxylic acid … Indoline-2-carboxylic acid can be got from the reduction of … Keywords indole-2-carboxylic acid; indoline-2-carboxylic acid…
Number of citations: 6 sioc-journal.cn
XM Chen, L Zhu, DF Chen, LZ Gong - Angewandte Chemie, 2021 - Wiley Online Library
… Chiral indoline-2-carboxylic acid has been identified to enable a highly enantioselective Catellani-type annulation of (hetero)aryl, alkenyl triflate and conjugated vinyl iodides with 4-(…
Number of citations: 8 onlinelibrary.wiley.com
DH Kim, CJ Guinosso, GC Buzby Jr… - Journal of medicinal …, 1983 - ACS Publications
… Ar-(2-methacryloyl)indoline-2-carboxylic acid intermediates displayed significant ACE … Of the four stereochemical isomers of[(benzoylthio)methylpropanoyl]indoline-2-carboxylic acid, …
Number of citations: 75 pubs.acs.org
M Kurokawa, T Sugai - Bulletin of the Chemical Society of Japan, 2004 - journal.csj.jp
… An immobilized form of Candida antarctica lipase (Chirazyme L-2) catalyzed enantioselective hydrolysis (E > 1000) of N-Boc-indoline-2-carboxylic acid methyl ester. The reaction …
Number of citations: 31 www.journal.csj.jp
M Pollastrini, F Lipparini, L Pasquinelli… - The Journal of …, 2021 - ACS Publications
… In the attempt to rationalize the observed behavior of (S)-indoline-2-carboxylic acid derivatives, we estimated all of the possible interactions that could influence their conformational …
Number of citations: 4 pubs.acs.org
CB Hudson, AV Robertson - Australian Journal of Chemistry, 1967 - CSIRO Publishing
… Indole-2-carboxamide is reduced by phosphonium iodide and fuming hydriodic acid to DL-indoline-2-carboxamide, hydrolysis of which readily gives indoline-2carboxylic acid. The …
Number of citations: 31 www.publish.csiro.au

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